BenchChemオンラインストアへようこそ!

EF-1502

GABA transporter GAT1 BGT-1

EF-1502 is a non-substrate, equipotent GAT1/BGT-1 inhibitor essential for differentiating extrasynaptic GABA uptake mechanisms from synaptic GAT1 activity. Its synergistic anticonvulsant effect with tiagabine and ability to suppress pharmacoresistant electrographic bursting validate BGT-1 as an adjunctive epilepsy target—making it a critical tool for studies of tonic inhibition and drug-resistant seizure models.

Molecular Formula C22H26N2O2S2
Molecular Weight 414.6 g/mol
Cat. No. B1671116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEF-1502
SynonymsEF1502;  EF-1502;  EF 1502;  (R,S)-EF 1502;  Rac-EF 1502;  EF 1502 racemic.
Molecular FormulaC22H26N2O2S2
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C
InChIInChI=1S/C22H26N2O2S2/c1-14-9-12-27-20(14)16(21-15(2)10-13-28-21)6-5-11-24(3)17-7-4-8-18-19(17)22(25)23-26-18/h6,9-10,12-13,17H,4-5,7-8,11H2,1-3H3,(H,23,25)
InChIKeyCUESOMOCKVRNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one (EF1502): A Dual GAT1/BGT-1 GABA Transporter Inhibitor for Epilepsy Research and Procurement


4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one (also known as EF1502 free base) is a synthetic small molecule belonging to the class of lipophilic diaromatic derivatives of exo-THPO [1]. It functions as a non-competitive inhibitor of the gamma-aminobutyric acid (GABA) transporters GAT1 and GAT2/BGT-1, with no activity at GAT3 or GAT4 [2]. The compound is primarily utilized as a research tool to investigate the functional role of the betaine/GABA transporter (BGT-1) in the central nervous system and to explore combinatorial anticonvulsant strategies [3].

Why Generic GAT Inhibitors Cannot Substitute for 4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one (EF1502) in GABA Transporter Research


The unique pharmacological profile of EF1502—equipotent inhibition of both GAT1 and BGT-1—differentiates it sharply from clinically used GAT1-selective agents like tiagabine [1]. While tiagabine solely targets synaptic GAT1, EF1502 additionally engages the extrasynaptic BGT-1 transporter, a feature that confers distinct in vivo pharmacodynamics, including synergistic anticonvulsant interactions with GAT1 inhibitors and differential modulation of extrasynaptic GABAA receptor agonists [2][3]. Substitution with a GAT1-only inhibitor would eliminate these BGT-1-mediated effects, fundamentally altering experimental outcomes in models of pharmacoresistant seizures and tonic inhibition [4].

Quantitative Differentiation of 4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one (EF1502) from GAT Inhibitor Comparators: A Procurement-Oriented Evidence Guide


Equipotent Inhibition of mGAT1 and mGAT2/BGT-1 Contrasts with GAT1-Selective Comparators

EF1502 demonstrates equipotent inhibition of the mouse GABA transporters GAT1 and GAT2/BGT-1, with Ki values of 4 μM and 5 μM, respectively [1]. This dual activity profile is absent in the clinically approved GAT1-selective inhibitor tiagabine, which displays approximately 375-fold selectivity for GAT1 over BGT-1 (IC50 0.8 μM vs. ~300 μM, respectively) [2]. Similarly, the parent scaffold exo-THPO exhibits weak and non-selective activity with IC50 values of 1000 μM at mGAT1 and 3000 μM at mGAT2 [3].

GABA transporter GAT1 BGT-1 inhibition profile

Synergistic Anticonvulsant Interaction with GAT1-Selective Inhibitors Not Observed with GAT1-Only Combinations

When EF1502 is co-administered with the GAT1-selective inhibitor tiagabine, a synergistic anticonvulsant effect is observed in the Frings audiogenic seizure-susceptible mouse model, as determined by isobolographic analysis (experimental ED50 significantly lower than the theoretical additive ED50) [1]. In contrast, the combination of two GAT1-selective inhibitors—tiagabine and LU-32-176B—yields only an additive anticonvulsant effect [2]. The monotherapy ED50 values in this model are: EF1502, 4.85 mg/kg (95% CI: 3.61–6.25); tiagabine, 0.52 mg/kg (95% CI: 0.34–0.70) [3].

anticonvulsant synergy isobolographic analysis epilepsy models

Differential Modulation of Extrasynaptic GABAA Receptor Agonist Effects: Antagonism of Gaboxadol's Anticonvulsant Action

EF1502, when co-administered with the extrasynaptic GABAA receptor agonist gaboxadol (4.2 mg/kg ED50), produces a statistically significant antagonistic anticonvulsant effect (p < 0.001) in Frings mice [1]. In contrast, co-administration of the GAT1-selective inhibitor tiagabine with gaboxadol does not modify the anticonvulsant action of gaboxadol [2]. Furthermore, EF1502 reduces the rotarod impairment associated with gaboxadol, whereas tiagabine does not reverse this motor impairment [3].

extrasynaptic GABAA receptor gaboxadol tonic inhibition ataxia

In Vitro Suppression of Pharmacoresistant Spontaneous Electrographic Bursting in the Medial Entorhinal Cortex

In combined medial entorhinal cortex-hippocampus (mEC-HC) brain slices from kainic acid-treated rats, EF1502 produces a concentration-dependent reduction in spontaneous interictal-like bursting (SB) frequency, significantly reducing SB rate to 32% of control at 30 μM [1]. At 10 μM, EF1502 reduces SB area and duration to 60% and 46% of control, respectively [2]. In contrast, the GAT1-selective inhibitor tiagabine (3, 10, and 30 μM) fails to significantly reduce SB frequency in the mEC, despite reducing SB duration (51% of control) and area (58% of control) at concentrations as low as 3 μM [3].

spontaneous bursting entorhinal cortex pharmacoresistant epilepsy in vitro electrophysiology

Non-Substrate Property at GABA Carriers Distinguishes EF1502 from Substrate-Type Inhibitors

In a GABA release study conducted in neocortical neurons, EF1502 did not act as a substrate for the GABA carrier, meaning it inhibits GABA uptake without itself being transported into the cell [1]. This non-substrate property differentiates EF1502 from substrate-type GABA uptake inhibitors such as nipecotic acid derivatives, which are transported and can cause heteroexchange-mediated GABA release [2]. The Ki values for EF1502 inhibition of mGAT1 and mGAT2 (4 and 5 μM, respectively) were determined under non-competitive inhibition kinetics [3].

GABA release substrate non-transported inhibitor neocortical neurons

Optimal Research and Procurement Scenarios for 4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one (EF1502)


Investigating the Functional Role of BGT-1 in Tonic GABAergic Inhibition and Extrasynaptic GABAA Receptor Pharmacology

EF1502 is uniquely suited for studies examining the contribution of the betaine/GABA transporter (BGT-1) to tonic GABAergic inhibition. Its equipotent inhibition of GAT1 and BGT-1 [1], combined with its differential modulation of the extrasynaptic GABAA receptor agonist gaboxadol (antagonism of anticonvulsant effect, p < 0.001) [2], provides a pharmacological tool to dissect the interplay between synaptic and extrasynaptic GABA uptake. Researchers can use EF1502 to test hypotheses regarding BGT-1's role in regulating ambient GABA levels and tonic inhibition in brain regions of interest.

Combinatorial Anticonvulsant Studies Requiring Synergistic Engagement of GAT1 and BGT-1

EF1502 is the compound of choice for preclinical studies exploring synergistic anticonvulsant strategies that target both GAT1 and BGT-1. Its demonstrated synergistic interaction with tiagabine in the Frings audiogenic seizure model [1] contrasts with the merely additive effect observed when two GAT1-selective inhibitors are combined [2]. This makes EF1502 essential for research programs aiming to validate BGT-1 as an adjunctive therapeutic target in epilepsy and for evaluating the translational potential of dual GAT1/BGT-1 inhibition.

In Vitro Models of Pharmacoresistant Seizure-Like Activity in the Medial Entorhinal Cortex

EF1502's ability to significantly suppress spontaneous electrographic bursting frequency in the mEC-HC slice preparation (SB rate reduced to 32% of control at 30 μM), a model of pharmacoresistant interictal-like activity [1], positions it as a critical research tool for studying mechanisms of drug-resistant epilepsy. Because the GAT1-selective inhibitor tiagabine fails to reduce SB frequency in this same preparation [2], EF1502 enables researchers to investigate BGT-1-mediated anti-ictogenic effects that are inaccessible with conventional GAT1 inhibitors.

Clean Pharmacological Probing of GABA Transporter Blockade Without Substrate-Mediated Confounds

For experiments requiring pure inhibition of GABA uptake without the confounding effects of carrier-mediated GABA release, EF1502's non-substrate property [1] makes it preferable to substrate-type inhibitors. Studies employing EF1502 can attribute observed changes in GABAergic tone exclusively to transporter blockade rather than to heteroexchange-mediated GABA efflux. This is particularly valuable in microdialysis studies, electrophysiological recordings of inhibitory postsynaptic currents, and investigations of transporter-mediated GABA homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for EF-1502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.